molecular formula C21H17ClFN3O3S B11615989 N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11615989
M. Wt: 445.9 g/mol
InChI Key: GLNSLSXTDXNMMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a cyano-fluorophenyl group, and a tetrahydropyridinyl-sulfanyl-acetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core tetrahydropyridine structure, followed by the introduction of the cyano and fluorophenyl groups through nucleophilic substitution reactions. The final steps often involve the formation of the acetamide linkage and the attachment of the chloro-methoxyphenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Its unique structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide exerts its effects likely involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical properties and biological activities not found in simpler compounds.

Properties

Molecular Formula

C21H17ClFN3O3S

Molecular Weight

445.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H17ClFN3O3S/c1-29-18-7-6-12(8-16(18)22)25-20(28)11-30-21-15(10-24)14(9-19(27)26-21)13-4-2-3-5-17(13)23/h2-8,14H,9,11H2,1H3,(H,25,28)(H,26,27)

InChI Key

GLNSLSXTDXNMMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N)Cl

Origin of Product

United States

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